![molecular formula C14H15NO2 B1271031 2-Isobutyl-quinoline-4-carboxylic acid CAS No. 24260-31-9](/img/structure/B1271031.png)
2-Isobutyl-quinoline-4-carboxylic acid
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Overview
Description
2-Isobutyl-quinoline-4-carboxylic acid, also known as 2-IBQ, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 78-80°C and is soluble in water, methanol, ethanol, and acetone. 2-IBQ is widely used in the synthesis of various chemicals and pharmaceuticals due to its unique properties. It is also used in the manufacture of dyes and pigments, as well as in the production of various industrial chemicals.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
2-Isobutyl-quinoline-4-carboxylic acid is a valuable scaffold in drug discovery due to its quinoline core structure, which is prevalent in many pharmacologically active compounds. The quinoline moiety is known for its broad spectrum of bioactivity, making it a significant component in the development of new therapeutic agents . Its derivatives have been explored for various pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects .
Synthesis of Biologically Active Molecules
In synthetic organic chemistry, this compound serves as a precursor for synthesizing a wide range of biologically active molecules. Its versatility allows for the creation of diverse quinoline derivatives through reactions like Gould–Jacob, Friedländer, and Skraup syntheses . These derivatives are then screened for various biological activities, contributing to the discovery of new drugs and treatments.
Alkaline Phosphatase Inhibition
Research has shown that quinoline-4-carboxylic acid derivatives can act as potent inhibitors of alkaline phosphatase, an enzyme involved in dephosphorylation processes. Inhibitors based on the quinoline structure have potential applications in treating conditions like hyperphosphatemia .
Environmental Impact Studies
The synthesis and use of 2-Isobutyl-quinoline-4-carboxylic acid in various applications necessitate an understanding of its environmental impact. Studies focus on the compound’s biodegradability, potential toxicity, and long-term effects on ecosystems. These investigations help in designing greener synthesis methods and in assessing the ecological footprint of chemical processes .
Industrial Chemistry Applications
In industrial chemistry, this compound’s derivatives are utilized for their chemical properties in various applications, such as material science and as intermediates in the synthesis of more complex chemical entities. The quinoline ring system’s stability under different conditions makes it a valuable component in industrial processes .
Pharmacological Research
2-Isobutyl-quinoline-4-carboxylic acid is studied for its pharmacological activities, which include potential antibacterial, antifungal, and antiviral properties. Its role in pharmacological research extends to the exploration of its mechanism of action, therapeutic index, and efficacy in various models of disease .
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in various biochemical processes .
Pharmacokinetics
Quinoline is a core structure in many drugs and is used as a central template for the synthesis of various drugs .
Result of Action
Quinoline derivatives have been reported to have various biological and pharmaceutical activities .
Action Environment
The synthesis of quinoline derivatives has been achieved using various environmentally friendly methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
properties
IUPAC Name |
2-(2-methylpropyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9(2)7-10-8-12(14(16)17)11-5-3-4-6-13(11)15-10/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAADMSZKWMHEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366373 |
Source
|
Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyl-quinoline-4-carboxylic acid | |
CAS RN |
24260-31-9 |
Source
|
Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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